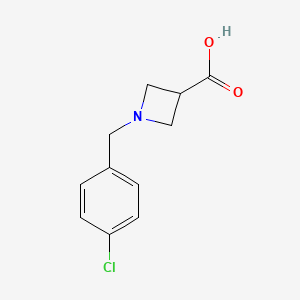

1-(4-Chloro-benzyl)-azetidine-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound of interest, 1-(4-Chloro-benzyl)-azetidine-3-carboxylic acid, is a derivative of azetidine, which is a four-membered nitrogen-containing ring. The structure of azetidine is modified by the addition of a carboxylic acid group and a 4-chloro-benzyl substituent. This modification can potentially influence the chemical and biological properties of the molecule, making it a subject of interest in various chemical syntheses and potential therapeutic applications.

Synthesis Analysis

The synthesis of azetidine derivatives has been demonstrated in the literature. For instance, the synthesis of related compounds involves the treatment of biphenyl 4-carboxylic acid hydrazide with different aromatic aldehydes to yield substituted benzylidene-hydrazides. These intermediates are then reacted with chloro acetyl chloride in the presence of triethylamine to produce azetidine derivatives, such as Biphenyl 4-carboxylic acid((3- chloro 2-(substituted phenyl) - 4- oxo azetidine-1-yl) amide . Although the specific synthesis of 1-(4-Chloro-benzyl)-azetidine-3-carboxylic acid is not detailed, the methodologies described could be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of azetidine derivatives is characterized by the presence of a four-membered ring containing nitrogen. The addition of substituents, such as the 4-chloro-benzyl group, can significantly alter the electronic distribution and steric hindrance within the molecule, which may affect its reactivity and interaction with biological targets. The structure of similar compounds has been established using analytical and spectral data, including elemental analysis, infrared spectroscopy (IR), proton nuclear magnetic resonance (1H NMR), and mass spectrometry .

Chemical Reactions Analysis

Azetidine derivatives can participate in various chemical reactions due to the presence of reactive functional groups. The carboxylic acid moiety can undergo reactions typical of carboxylic acids, such as esterification and amidation. The azetidine ring can be involved in ring-opening reactions or serve as a nucleophile in substitution reactions. The chloro substituent on the benzyl group may also be reactive, potentially undergoing nucleophilic aromatic substitution. The specific reactivity of 1-(4-Chloro-benzyl)-azetidine-3-carboxylic acid would need to be explored experimentally.

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidine derivatives are influenced by their molecular structure. The presence of the carboxylic acid group suggests that the compound is likely to be acidic and may form salts with bases. The 4-chloro-benzyl substituent adds to the lipophilicity of the molecule, which could affect its solubility in organic solvents versus water. The exact physical properties, such as melting point, boiling point, and solubility, would need to be determined experimentally for 1-(4-Chloro-benzyl)-azetidine-3-carboxylic acid. The chemical stability and reactivity would also be dependent on the specific structure and substituents present in the molecule.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis of novel compounds through reactions involving azetidine derivatives showcases the pivotal role of azetidine-based carboxylic acids in organic chemistry. For instance, the synthesis of Biphenyl 4-carboxylic acid derivatives from azetidine precursors illustrates the utility of these compounds in creating structurally complex and functionally diverse chemical entities. These synthesized products have been characterized using various analytical techniques, emphasizing the importance of azetidine derivatives in the synthesis of novel organic compounds with potential applications in medicinal chemistry and material science (Patel, Malik, & Bhatt, 2009).

Modification and Applications in Peptide Mimicry

Azetidine derivatives have been modified to create enantiopure 3-substituted azetidine-2-carboxylic acids, serving as tools for studying the influence of conformation on peptide activity. This research demonstrates the potential of azetidine-based compounds in the development of peptidomimetics, contributing to the understanding of peptide structure-activity relationships and the design of peptide-based therapeutics (Sajjadi & Lubell, 2008).

Azetidine in Multicomponent Coupling Reactions

The employment of azetidine derivatives in aryne multicomponent coupling reactions showcases the synthetic versatility of these compounds. Such reactions have led to the formation of novel N-aryl γ-amino alcohol derivatives, highlighting the utility of azetidine-based compounds in complex organic synthesis processes. These findings expand the scope of azetidine derivatives in synthetic organic chemistry, offering new pathways for the creation of structurally diverse and biologically relevant molecules (Roy et al., 2016).

Safety And Hazards

Eigenschaften

IUPAC Name |

1-[(4-chlorophenyl)methyl]azetidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO2/c12-10-3-1-8(2-4-10)5-13-6-9(7-13)11(14)15/h1-4,9H,5-7H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIGFGPCMKDFZCT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC2=CC=C(C=C2)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30390340 |

Source

|

| Record name | 1-(4-Chloro-benzyl)-azetidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Chloro-benzyl)-azetidine-3-carboxylic acid | |

CAS RN |

842977-20-2 |

Source

|

| Record name | 1-(4-Chloro-benzyl)-azetidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6-tert-Butyl-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetic acid](/img/structure/B1307033.png)